1-chloro-2-[(Z)-2-ethoxyethenyl]benzene
Description
1-Chloro-2-[(Z)-2-ethoxyethenyl]benzene is a halogenated aromatic compound featuring a benzene ring substituted with a chlorine atom at position 1 and a (Z)-configured 2-ethoxyethenyl group at position 2. The Z-stereochemistry of the ethenyl group introduces steric and electronic effects that influence its reactivity and physical properties. This compound is primarily utilized as an intermediate in organic synthesis, particularly in reactions involving cross-coupling, hydrogenation, and electrophilic substitution .
Properties
Molecular Formula |
C10H11ClO |
|---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
1-chloro-2-[(Z)-2-ethoxyethenyl]benzene |
InChI |
InChI=1S/C10H11ClO/c1-2-12-8-7-9-5-3-4-6-10(9)11/h3-8H,2H2,1H3/b8-7- |
InChI Key |
XYIKNWXBTFTORN-FPLPWBNLSA-N |
Isomeric SMILES |
CCO/C=C\C1=CC=CC=C1Cl |
Canonical SMILES |
CCOC=CC1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-chloro-2-[(Z)-2-ethoxyethenyl]benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is treated with an alkyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-chloro-2-[(Z)-2-ethoxyethenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The ethoxyethenyl group can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Scientific Research Applications
1-chloro-2-[(Z)-2-ethoxyethenyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-2-[(Z)-2-ethoxyethenyl]benzene involves its interaction with various molecular targets. . The ethoxyethenyl group can participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Reactivity Comparison
Key Findings and Uniqueness
- Stereochemical Influence : The (Z)-ethoxyethenyl group in the target compound provides distinct π-orbital alignment, affecting its UV-Vis absorption and catalytic hydrogenation behavior compared to E-isomers .
- Substituent Effects : Electron-donating ethoxy groups moderate reactivity compared to nitro or trifluoromethyl analogues, making it suitable for milder reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
